N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(3-chlorophenoxy)acetamide
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Overview
Description
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(3-chlorophenoxy)acetamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives Benzoxazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(3-chlorophenoxy)acetamide typically involves the reaction of 2-aminophenol with an appropriate aldehyde to form the benzoxazole ringCommon reagents used in these reactions include phosphorus trichloride, dimethylformamide, and various catalysts such as samarium triflate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(3-chlorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(3-chlorophenoxy)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: The compound is used in studies related to cell cycle regulation and apoptosis.
Industrial Applications: It is explored for use in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(3-chlorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain kinases involved in cell proliferation, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
N-[3-(benzoxazol-2-ylamino)phenyl]amine: Another benzoxazole derivative with potential anticancer activity.
N-[4-(1,3-benzothiazol-2-yl)phenyl]nicotinamide: A related compound with antibacterial properties.
Uniqueness
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(3-chlorophenoxy)acetamide is unique due to its specific structural features, such as the presence of the chlorophenoxy group, which may contribute to its distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C21H15ClN2O3 |
---|---|
Molecular Weight |
378.8 g/mol |
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(3-chlorophenoxy)acetamide |
InChI |
InChI=1S/C21H15ClN2O3/c22-15-4-3-5-17(12-15)26-13-20(25)23-16-10-8-14(9-11-16)21-24-18-6-1-2-7-19(18)27-21/h1-12H,13H2,(H,23,25) |
InChI Key |
HPYUCWRNAAHCRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)COC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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